8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Overview
Description
8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of the morpholine ring and the triazolopyrazine core makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with a substituted phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar structure but with a bromine substituent.
1-Phenyl-2-(4-(2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl)-1H-phenanthro[9,10-d]imidazole: Contains a phenanthroimidazole moiety.
Uniqueness
The presence of the morpholine ring in 8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine distinguishes it from other similar compounds. This structural feature can enhance its solubility and bioavailability, making it a more attractive candidate for drug development .
Properties
Molecular Formula |
C15H16N6O |
---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
8-(2-morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C15H16N6O/c16-15-18-14-13(17-5-6-21(14)19-15)11-3-1-2-4-12(11)20-7-9-22-10-8-20/h1-6H,7-10H2,(H2,16,19) |
InChI Key |
DWGJIILTYTXLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C3=NC=CN4C3=NC(=N4)N |
Origin of Product |
United States |
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